molecular formula C18H17ClN4O4 B11162558 (2S)-N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

(2S)-N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11162558
M. Wt: 388.8 g/mol
InChI Key: BECVUWASZHQKGN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2,4-dimethoxyaniline and 4-oxo-3,4-dihydro-1,2,3-benzotriazine.

    Coupling Reaction: The aniline derivative is coupled with the benzotriazine derivative under specific reaction conditions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, scalable purification methods, and efficient recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazine Derivatives: Compounds with similar benzotriazine structures.

    Chlorophenyl Derivatives: Compounds containing chlorophenyl groups.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups.

Uniqueness

N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H17ClN4O4

Molecular Weight

388.8 g/mol

IUPAC Name

(2S)-N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C18H17ClN4O4/c1-10(23-18(25)11-6-4-5-7-13(11)21-22-23)17(24)20-14-8-12(19)15(26-2)9-16(14)27-3/h4-10H,1-3H3,(H,20,24)/t10-/m0/s1

InChI Key

BECVUWASZHQKGN-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC(=C(C=C1OC)OC)Cl)N2C(=O)C3=CC=CC=C3N=N2

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)N2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.